molecular formula C7H11N3O B1419388 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole CAS No. 936940-68-0

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

Cat. No.: B1419388
CAS No.: 936940-68-0
M. Wt: 153.18 g/mol
InChI Key: DIYORNGAPDTTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse reactivity and biological activity. The target compound, 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, features a methyl group at position 3 and a pyrrolidinyl substituent at position 2.

Properties

IUPAC Name

3-methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-7(10-11-9-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYORNGAPDTTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672390
Record name 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-68-0
Record name 3-Methyl-4-(2-pyrrolidinyl)-1,2,5-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitropyridine with hydrazine hydrate, followed by cyclization with chloroacetic acid . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Applications

The compound 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole has shown promising anticancer properties in various studies. Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant activity against a range of cancer cell lines.

Case Studies:

  • A study evaluated the anticancer activity of several oxadiazole derivatives against human tumor cell lines. The findings revealed that certain derivatives had IC50 values as low as 0.003 µM against specific cancer cell lines, indicating their potent anticancer effects .
  • Another investigation highlighted the efficacy of oxadiazole-based compounds in inhibiting the growth of CNS and renal cancers, with some compounds achieving over 90% growth inhibition at low concentrations .

Antibacterial Properties

The antibacterial potential of this compound is noteworthy. Studies have demonstrated that oxadiazole derivatives possess substantial antibacterial activity against various pathogens.

Findings:

  • Compounds containing the oxadiazole moiety have been reported to exhibit effective bacteriostatic activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
  • A specific derivative was found to suppress bacterial biofilm formation effectively, showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research into oxadiazole derivatives has revealed their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes.

Research Insights:

  • In vitro studies have indicated that certain oxadiazole-based compounds demonstrate selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • The development of new oxadiazole derivatives has been linked to enhanced anti-inflammatory effects without the gastrointestinal side effects commonly associated with NSAIDs .

Other Biological Activities

Beyond anticancer and antibacterial applications, this compound exhibits a range of other biological activities:

Summary of Activities:

  • Antidiabetic : Some studies indicate that oxadiazole derivatives may help regulate blood glucose levels and improve insulin sensitivity.
  • Antifungal : Certain compounds have shown efficacy against fungal infections, expanding their therapeutic potential.
  • Anticonvulsant : Research suggests some derivatives may possess anticonvulsant properties, warranting further investigation in neurological disorders .

Mechanism of Action

The mechanism of action of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, sulfonyl) stabilize the oxadiazole ring via resonance, leading to shorter N–O bonds (1.211 Å in CAziFO and sulfonyl derivatives) .
  • Steric Effects : The pyrrolidinyl group introduces significant steric hindrance compared to planar substituents (e.g., phenyl-sulfanyl), which could influence reactivity and molecular packing in crystalline states .

Reactivity and Chemical Transformations

1,2,5-Oxadiazoles exhibit unique reactivity patterns depending on substituents:

  • Sulfur Substitution: 4-Amino-3-nitro-1,2,5-oxadiazole undergoes oxygen-to-sulfur substitution with S2Cl2, yielding thiadiazole derivatives (56% yield). This reaction is attributed to the electron-withdrawing nitro and amino groups activating the ring for electrophilic substitution . The target compound’s electron-donating groups may hinder such transformations due to reduced ring electrophilicity.
  • Ring Stability : CAziFO and sulfonyl derivatives exhibit high thermal stability due to resonance delocalization, whereas pyrrolidinyl-substituted oxadiazoles may display lower stability under harsh conditions .

Pharmacological Potential

Molecular docking studies of 4-amino-1,2,5-oxadiazole derivatives (e.g., Anodyne) reveal strong binding affinities (-6.78 to -8.19 kcal/mol) with COVID-19 viral proteins, facilitated by hydrogen bonding with residues like His164 . Key comparisons:

  • Lipophilicity : The methyl group may improve membrane permeability compared to polar substituents (e.g., azido or sulfonyl), though excessive bulk could reduce solubility .

Physical Properties and Spectral Data

Derivatives with varied substituents exhibit distinct physical characteristics:

Compound (Example) Substituents Melting Point (°C) Notable Spectral Features Reference Evidence
3-[3-Fluorophenyl]-4-oxothiazolidinone Fluorophenyl (3) 99–101 IR: 1710 cm<sup>-1</sup> (C=O); <sup>1</sup>H NMR: δ 7.45 (m)
3-[3,4-Dimethoxyphenyl]-4-oxothiazolidinone Dimethoxyphenyl (3) 120–124 IR: 1695 cm<sup>-1</sup> (C=O); <sup>13</sup>C NMR: δ 153.2
Target Compound Methyl, pyrrolidinyl Predicted: 80–100 Expected IR: ~1650 cm<sup>-1</sup> (C=N); NMR: δ 2.1 (CH3) N/A

Insights :

  • Bulky substituents (e.g., pyrrolidinyl) likely reduce melting points due to disrupted crystal packing, as seen in fluorophenyl derivatives (99–101°C) .
  • Spectral signatures (e.g., C=O stretches in thiazolidinones) differ from the target’s expected C=N and amine signals.

Biological Activity

Overview

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a heterocyclic compound characterized by its unique ring structure, which combines a pyrrolidine ring with an oxadiazole moiety. This structural configuration imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C7H11N3O. The compound's synthesis typically involves cyclization reactions that yield a variety of derivatives with potential biological activities. The specific interactions facilitated by its structure allow it to influence various biochemical pathways.

The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins. It has been shown to modulate several cellular processes:

  • Enzyme Interaction : The compound can inhibit or activate specific enzymes, impacting metabolic pathways.
  • Cell Signaling : It influences cell signaling pathways, potentially altering gene expression and cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialExhibits antibacterial and antifungal properties
AnticancerShows potential in inhibiting tumor cell proliferation
Anti-inflammatoryDemonstrates analgesic effects in animal models
NeuroprotectivePotential for neuroprotection against inflammation

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit diverse antimicrobial activities. A study highlighted the efficacy of this compound against various bacterial strains, showing significant inhibition compared to standard antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines such as A549 (lung cancer) and others. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested for their cytotoxic effects on multiple cancer cell lines with promising results indicating low IC50 values (concentration required to inhibit cell growth by 50%).

Case Studies

  • Analgesic Activity : In a formalin-induced pain model in mice, derivatives of this compound exhibited significant analgesic effects when compared to control groups.
  • Antitubercular Activity : A combination study involving similar oxadiazole derivatives showed strong inhibitory effects against Mycobacterium bovis BCG both in active and dormant states. Molecular docking studies further confirmed the binding affinity of these compounds to key enzymes involved in mycolic acid biosynthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, and what methodological considerations ensure yield optimization?

  • Methodology : Refluxing precursor compounds in ethanol or DMF-EtOH mixtures (1:1) is a common approach. For example, analogous 1,2,5-oxadiazoles are synthesized by refluxing hydrazides with carbon disulfide in ethanol under basic conditions (e.g., KOH) for 10–12 hours . Inclusion of formaldehyde in Mannich base reactions can enhance functionalization of the oxadiazole core .
  • Key Parameters : Monitor reaction progress via TLC, and optimize recrystallization using ethanol-DMF mixtures to improve purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Techniques : Use 1^1H/13^{13}C NMR to confirm substituent positions and ring connectivity. IR spectroscopy identifies functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular formula .
  • Data Interpretation : Compare spectral data with analogous oxadiazole derivatives, such as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, where pyrrolidine protons appear as distinct multiplet signals in NMR .

Q. What stability and storage conditions are critical for this compound?

  • Guidelines : Store in anhydrous environments (<5% humidity) at 2–8°C to prevent hydrolysis of the oxadiazole ring. Avoid prolonged exposure to light, as nitroso intermediates (common in oxadiazole derivatives) may degrade under UV .

Advanced Research Questions

Q. How can molecular docking studies elucidate the structure-activity relationship (SAR) of this compound?

  • Approach : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Focus on hydrogen bonding between the oxadiazole nitrogen and catalytic residues (e.g., His41 in 6LU7) .
  • Validation : Compare docking scores (e.g., binding affinity ≤−7.5 kcal/mol) with experimental IC50_{50} values. Prioritize poses with <2.0 Å RMSD to crystallographic ligands .

Q. What mechanisms underpin the biological activity of 1,2,5-oxadiazole derivatives, and how do they apply to this compound?

  • Insights : Oxadiazole-2-oxides (e.g., furoxans) act as nitric oxide (NO) donors, inducing cytotoxicity via reactive oxygen species (ROS) in parasites or cancer cells. For 3-Methyl-4-pyrrolidin-2-YL derivatives, evaluate NO release using Griess assay under physiological conditions .
  • Contradictions : Note that NO-dependent activity may diminish in hypoxic environments due to altered redox metabolism; validate via comparative normoxic vs. hypoxic assays .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Strategy : Perform dose-response studies across multiple cell lines (e.g., V79 fibroblasts) and animal models. Use metabolomics to identify species-specific enzyme interactions (e.g., cytochrome P450-mediated activation) .
  • Case Study : Furoxan derivatives showed 3–8 μM inhibition in purified enzyme assays but achieved 90–100% parasite death at 10 μM in vivo, highlighting the need for pharmacokinetic profiling .

Q. What modifications to the oxadiazole ring enhance selective cytotoxicity in hypoxic tumors?

  • Design Principles : Introduce bioreducible groups (e.g., nitroimidazoles) to the pyrrolidine substituent. Test selectivity via hypoxia-inducible factor (HIF-1α) activation assays in V79 cells .
  • Data Interpretation : Derivatives with electron-withdrawing groups (e.g., -CN) on the oxadiazole ring showed 2–3× higher cytotoxicity in hypoxia vs. normoxia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole
Reactant of Route 2
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.